N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a heterocyclic compound characterized by the presence of an oxadiazole ring. This compound, with the chemical formula CHNO and a molecular weight of 155.2 g/mol, has garnered attention in various fields such as medicinal chemistry and materials science due to its unique chemical and biological properties. The oxadiazole moiety contributes to its potential applications in drug development and agrochemicals .
This compound falls under the category of oxadiazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is classified as a small organic molecule with potential applications in proteomics research and as a chemical probe in biological studies .
The synthesis of N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine typically involves several key steps:
The reaction conditions typically require elevated temperatures and controlled environments to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance efficiency .
The molecular structure of N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine features a five-membered oxadiazole ring attached to an ethanamine side chain. The specific arrangement of atoms contributes to its distinct chemical behavior.
The compound's structural data includes:
N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine can undergo several chemical reactions:
For oxidation reactions, potassium permanganate is often used under acidic conditions. Reduction typically occurs in methanol or ethanol using sodium borohydride, while substitution reactions require bases such as triethylamine.
The mechanism of action for N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine involves its interaction with specific biological targets. In medicinal applications, it may inhibit enzymes like thymidylate synthase and histone deacetylase, disrupting DNA synthesis and cell proliferation processes. This action underscores its potential use in cancer therapy and other therapeutic areas .
N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is expected to have the following physical properties:
Chemical properties include:
These properties are essential for determining the compound's behavior in various applications and formulations .
N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine has several scientific uses:
The exploration of 1,3,4-oxadiazoles—five-membered heterocyclic rings containing one oxygen and two nitrogen atoms—as pharmacophores began in earnest in the mid-20th century. Initial synthetic efforts focused on their utility as bioisosteric replacements for ester and amide functionalities, capitalizing on their metabolic stability and hydrogen-bonding capabilities [2] [7]. A significant milestone occurred in the 1960s with the development of furazolidone, an antibacterial nitrofuran-containing oxadiazole, though its clinical use was later limited by toxicity concerns [6] [9]. The 1990s marked a turning point with the discovery of tiodazosin and nesapidil, antihypertensive agents leveraging the oxadiazole core for α-adrenergic receptor antagonism [7] [10].
The 21st century witnessed transformative clinical successes:
Table 1: Key Milestones in 1,3,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s | Furazolidone | Antibacterial | Early clinical proof-of-concept |
1990s | Tiodazosin | Antihypertensive | Validated α-adrenergic receptor targeting |
2007 | Raltegravir | Antiretroviral (HIV) | First FDA-approved oxadiazole-based drug |
2010s | Zibotentan | Oncology (Prostate cancer) | Demonstrated anti-angiogenic potential in solid tumors |
Theoretical frameworks evolved from empirical screening to rational drug design, accelerated by computational advances. Quantitative Structure-Activity Relationship (QSAR) models identified that electron-donating substituents (e.g., alkyl groups) at the oxadiazole 5-position enhanced antibacterial potency by modulating electron density across the ring [1] [8]. Molecular docking studies further revealed that 2,5-disubstituted variants engage target proteins (e.g., peptide deformylase in bacteria) through:
Ethyl-substituted 1,3,4-oxadiazoles represent a strategically optimized subclass, balancing lipophilicity, steric bulk, and electronic effects. The ethyl group (–CH₂CH₃) at the C5 position enhances membrane permeability compared to smaller methyl or larger propyl analogs, as quantified by Log P increases of 0.5–1.2 units in standardized assays [2] [6]. This modification directly addresses a key limitation of early oxadiazole drugs: poor tissue penetration.
Table 2: Physicochemical Properties of Ethyl vs. Non-Ethyl Oxadiazoles
Substituent at C5 | Avg. Log P | Solubility (mg/mL) | Protein Binding (%) | Primary Therapeutic Application |
---|---|---|---|---|
Methyl | 1.8 | 0.45 | 65–75 | Antiviral |
Ethyl | 2.3 | 0.38 | 70–85 | Antibacterial/Anticancer |
Phenyl | 3.1 | 0.12 | 85–95 | Anti-inflammatory |
Ethyl derivatives exhibit distinct structure-activity relationship (SAR) advantages:
Synthetic accessibility underpins their utility. Ethyl-acetate-mediated Fischer esterification followed by hydrazide formation and cyclodehydration with POCl₃ provides efficient, scalable routes to 5-ethyl-oxadiazoles. Recent innovations include microwave-assisted cyclization, reducing reaction times from hours to minutes [7] [10].
N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine exemplifies this subclass, integrating:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8